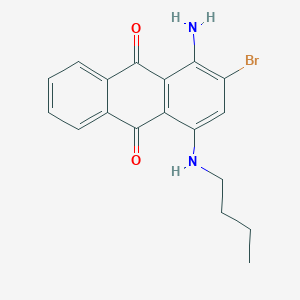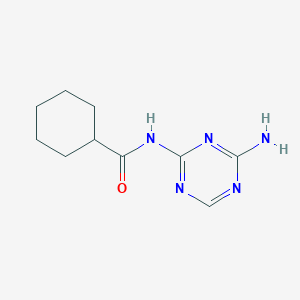
(Acetonitrile)bis(2,2'-bipyridine)(pyridine)ruthenium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium is a coordination complex that features a central ruthenium ion coordinated to two 2,2’-bipyridine ligands, one pyridine ligand, and one acetonitrile ligand. This compound is part of a broader class of ruthenium polypyridyl complexes, which are known for their rich electrochemical and photophysical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine and pyridine in the presence of acetonitrile. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as column chromatography and crystallization .
化学反应分析
Types of Reactions
(Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Cerium(IV) ammonium nitrate in acetonitrile.
Reduction: Sodium borohydride in methanol.
Substitution: Various ligands in the presence of a base such as triethylamine
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ruthenium(III) complexes, while reduction can yield ruthenium(I) complexes .
科学研究应用
(Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium has a wide range of scientific research applications:
作用机制
The mechanism by which (Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium exerts its effects involves metal-to-ligand charge transfer (MLCT) transitions. Upon excitation, an electron is transferred from the ruthenium center to the ligands, creating an excited state that can participate in various chemical reactions. This excited state is crucial for its applications in photocatalysis and photodynamic therapy .
相似化合物的比较
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II): This compound has three 2,2’-bipyridine ligands and is known for its strong luminescence and electrochemical properties
Ruthenium(II)-2,2’-bipyridine/1,10-phenanthroline complexes: These complexes incorporate different polypyridyl ligands and exhibit varied photophysical and electrochemical behaviors.
Uniqueness
(Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium is unique due to its specific ligand arrangement, which imparts distinct photophysical properties and reactivity. The presence of acetonitrile and pyridine ligands allows for unique substitution reactions and enhances its versatility in catalysis and other applications .
属性
分子式 |
C27H24N6Ru |
|---|---|
分子量 |
533.6 g/mol |
IUPAC 名称 |
acetonitrile;pyridine;2-pyridin-2-ylpyridine;ruthenium |
InChI |
InChI=1S/2C10H8N2.C5H5N.C2H3N.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-2-4-6-5-3-1;1-2-3;/h2*1-8H;1-5H;1H3; |
InChI 键 |
YTVZBQKNAJEHQV-UHFFFAOYSA-N |
规范 SMILES |
CC#N.C1=CC=NC=C1.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















